molecular formula C9H14N2O2S B12920614 5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one CAS No. 88570-36-9

5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one

Cat. No.: B12920614
CAS No.: 88570-36-9
M. Wt: 214.29 g/mol
InChI Key: GNEYAQYZPWNFPX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one is a chemical compound with the molecular formula C9H14N2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrimidinone derivative with a methylthio-propyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidinone derivatives

    Substitution: Substituted pyrimidinone derivatives

Scientific Research Applications

5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(methylthio)pyrimidin-4(1H)-one
  • 2-(3-(Methylthio)propyl)pyrimidin-4(1H)-one

Uniqueness

5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one is unique due to the presence of both a methoxy group and a methylthio-propyl group on the pyrimidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88570-36-9

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-methoxy-2-(3-methylsulfanylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2S/c1-13-7-6-10-8(11-9(7)12)4-3-5-14-2/h6H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

GNEYAQYZPWNFPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(NC1=O)CCCSC

Origin of Product

United States

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